molecular formula C15H13ClN2O3 B15043843 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide CAS No. 303790-65-0

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide

Cat. No.: B15043843
CAS No.: 303790-65-0
M. Wt: 304.73 g/mol
InChI Key: UXBLPOMKLGLLBB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, an ethylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethylphenyl)acetamide
  • 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide
  • 2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide

Uniqueness

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

303790-65-0

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-5-3-4-6-14(10)17-15(19)12-8-7-11(18(20)21)9-13(12)16/h3-9H,2H2,1H3,(H,17,19)

InChI Key

UXBLPOMKLGLLBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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